2-(2-Methoxyphenoxy)acetaldehyde
Overview
Description
2-(2-Methoxyphenoxy)acetaldehyde is an organic compound with the molecular formula C9H10O3. It belongs to the class of carbonyl compounds and is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)acetaldehyde typically involves the reaction of guaiacol with chloroacetaldehyde under controlled conditions. The process begins with the formation of 2-(2-Methoxyphenoxy)ethanol, which is then oxidized to yield the desired aldehyde . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridinium chlorochromate (PCC) to facilitate the oxidation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The industrial methods also incorporate advanced purification techniques such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-carboxyvanillic acid and syringyl.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products
Oxidation: Produces 5-carboxyvanillic acid and syringyl.
Reduction: Yields 2-(2-Methoxyphenoxy)ethanol.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyphenoxy)acetaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)acetaldehyde involves its interaction with oxidative enzymes, leading to the formation of various metabolites such as 5-carboxyvanillic acid and syringyl . These metabolites are further processed by enzymes like aldehyde oxidase and alcohol dehydrogenase, resulting in the cleavage of the aldehyde group and the formation of other products such as 2-hydroxymethoxyphenol and 2-hydroxymethoxyacetic acid .
Comparison with Similar Compounds
Similar Compounds
Guaiacol: A precursor in the synthesis of 2-(2-Methoxyphenoxy)acetaldehyde.
2-Allyloxyanisole: Shares a similar methoxyphenoxy structure.
Vanillin: Contains a similar aldehyde group but differs in the position of the methoxy group.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXQVNUAEAGXOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437435 | |
Record name | 2-(2-methoxyphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18167-91-4 | |
Record name | 2-(2-methoxyphenoxy)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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